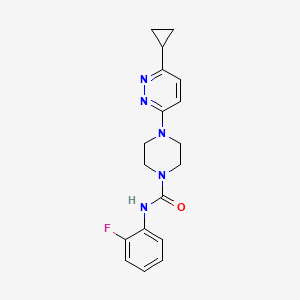
4-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H20FN5O and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a novel piperazine derivative that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article reviews its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H22FN5O with a molecular weight of approximately 353.41 g/mol. The structure includes a piperazine ring, a pyridazine moiety, and a fluorophenyl group, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, particularly through the modulation of BCL2 and caspases pathways.
- Monoamine Oxidase Inhibition : Similar compounds have demonstrated inhibitory effects on monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases such as Alzheimer's.
The proposed mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to increased cell death.
- Inhibition of MAO : By inhibiting MAO-A and MAO-B, the compound could enhance levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms of depression and anxiety.
Table 1: Summary of Biological Activities
Detailed Findings
-
Anticancer Properties :
- A study evaluated the compound's effect on MDA-MB-231 breast cancer cells, revealing significant cytotoxicity with an IC50 value indicating effective apoptosis induction. The mechanism involved downregulation of BCL2 expression and upregulation of caspase-3 expression, suggesting a targeted approach to cancer therapy .
-
MAO Inhibition :
- Comparative studies with related piperazine derivatives showed that compounds containing similar structural motifs exhibited potent inhibition of MAO-B, with IC50 values as low as 0.013 µM. This suggests that our compound could also possess similar properties, warranting further investigation into its neuroprotective effects .
- Cytotoxic Effects :
特性
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c19-14-3-1-2-4-16(14)20-18(25)24-11-9-23(10-12-24)17-8-7-15(21-22-17)13-5-6-13/h1-4,7-8,13H,5-6,9-12H2,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLDGQIAMIIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













